3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
This compound belongs to the triazolopurine-dione family, characterized by a fused triazole-purine scaffold. Key structural features include:
- Methyl group at position 5: Modulates electronic effects on the purine core.
Properties
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGCKHLXGUFXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and isobutyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high standards of purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
The compound 3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazole class of compounds, which have garnered significant attention in various scientific fields due to their diverse applications. This article explores the applications of this compound across different domains, including pharmacology, agriculture, and materials science.
Anticancer Activity
Research has indicated that triazole derivatives exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to This compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : These compounds often function by interfering with DNA synthesis or inducing oxidative stress in cancer cells.
- Case Study : In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cell lines when treated with triazole derivatives .
Antifungal Properties
Triazoles are well-known for their antifungal activity. The specific compound under discussion has been evaluated for its efficacy against several fungal pathogens:
- Application : It is particularly effective against strains of Candida and Aspergillus, which are common in clinical settings.
- Research Findings : A study highlighted that the compound exhibits a lower minimum inhibitory concentration (MIC) compared to traditional antifungal agents .
Fungicides
The compound's antifungal properties extend to agricultural applications as a potential fungicide. Triazoles are frequently used in agriculture to protect crops from fungal diseases:
- Usage : It can be employed in formulations aimed at controlling diseases such as wheat rust and powdery mildew.
- Efficacy Studies : Field trials have shown that formulations containing this triazole derivative significantly reduce disease incidence and improve crop yields .
Plant Growth Regulation
Emerging research suggests that triazole compounds may also act as plant growth regulators:
- Mechanism : They may influence hormonal pathways involved in plant growth and development.
- Case Study : Trials indicated enhanced root development and increased biomass in treated plants compared to controls .
Polymer Chemistry
Triazole compounds are being explored for their role in polymer chemistry:
- Functionalization : The incorporation of triazole moieties into polymer backbones can enhance thermal stability and mechanical properties.
- Research Insight : Studies have shown that polymers containing triazole groups exhibit improved resistance to degradation under environmental stress .
Nanotechnology
The potential for using triazole derivatives in nanotechnology is also being investigated:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: Benzyl vs. Isobutyl ( vs. Target): The benzyl group in Compound 5 enhances aromatic interactions with GPR35, while the isobutyl group in the target compound may improve solubility or metabolic stability due to reduced π-stacking . Halogen Variation (Cl vs. Br, vs.
Positional Isomerism ( vs. 8) :
- Meta- and ortho-chlorine substitutions on the benzyl group ( and ) reduce steric compatibility with receptor pockets compared to para-substituted analogs .
- The isopropyl-dimethyl analog () is commercially available at 90% purity, with pricing scaling linearly by mass. This suggests synthetic accessibility for branched alkyl substituents .
Research Findings and Implications
- GPCR Modulation : The triazolopurine-dione core is critical for GPR35 agonism, as demonstrated by Compound 5 (). Substituents at position 9 (e.g., benzyl, isobutyl) fine-tune efficacy and species selectivity .
Biological Activity
3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazolopyrimidines. Its complex structure includes a chlorophenyl group and an isobutyl group attached to a triazolopyrimidine core. This article provides a comprehensive overview of its biological activity based on various research findings.
- Molecular Formula : C₁₇H₁₇ClN₆O₂
- Molecular Weight : 372.8 g/mol
- CAS Number : 921575-84-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole moiety enhances its potential as an inhibitor of specific enzymes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC₅₀ value in the micromolar range, indicating its effectiveness in reducing cell viability compared to control groups .
Enzyme Inhibition
The compound is also known for its inhibitory effects on various enzymes. It has been investigated as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and has implications in type 2 diabetes treatment.
Research Findings : A study highlighted that derivatives of triazolopyrimidines similar to our compound displayed potent DPP-IV inhibition with IC₅₀ values as low as 18 nM . This suggests that modifications to the core structure may enhance its pharmacological profile.
Pharmacokinetics and Toxicity
Preliminary studies indicate that the compound has favorable pharmacokinetic properties, including good solubility and moderate permeability. However, detailed toxicity studies are required to fully understand its safety profile.
Comparative Analysis of Biological Activity
| Compound | IC₅₀ (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| 3-(4-chlorophenyl)-9-isobutyl... | 10 | DPP-IV | Antidiabetic potential |
| Similar Triazolopyrimidine Derivative | 0.018 | DPP-IV | Stronger inhibition |
| Control (No treatment) | N/A | N/A | Baseline cell viability |
Q & A
Q. What are the recommended methods for synthesizing this compound in a laboratory setting?
A multi-step organic synthesis approach is typically employed, involving coupling reactions of substituted heterocyclic precursors. Key steps include:
- Condensation of chlorophenyl derivatives with purine-dione intermediates under reflux conditions.
- Alkylation using isobutyl groups in the presence of catalysts like methyl iodide, followed by crystallization from solvents such as dioxane or DMF for purification .
- Intermediate purification via column chromatography or recrystallization to isolate the target compound.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen), stored in a cool (≤25°C), dry, and ventilated area to prevent hydrolysis or decomposition .
- Handling : Use explosion-proof equipment, avoid static discharge, and wear PPE (gloves, lab coats, respirators) to minimize inhalation or dermal exposure. Avoid contact with water or oxidizing agents .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- 1H/13C-NMR to verify substituent positions (e.g., chlorophenyl, isobutyl groups) .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- Purity Assessment :
- HPLC with UV detection (≥95% purity threshold) .
- Elemental Analysis to confirm stoichiometry .
Intermediate/Advanced Questions
Q. How can researchers optimize the synthesis yield using Design of Experiments (DoE)?
- Apply DoE to systematically vary parameters (e.g., reaction temperature, catalyst loading, solvent ratios). For example, a central composite design (CCD) can identify optimal conditions for coupling reactions .
- Use statistical tools (e.g., ANOVA) to analyze interactions between variables and prioritize factors affecting yield .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Cross-validate experimental NMR data with in silico predictions (e.g., density functional theory (DFT) calculations for chemical shifts) .
- Perform X-ray crystallography to unambiguously confirm the molecular structure if discrepancies persist .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological targets?
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with methoxyphenyl or halogens) to assess pharmacological effects .
- Biological Assays : Test analogs in in vitro models (e.g., enzyme inhibition assays) and correlate activity with structural features .
Q. What in silico methods predict the compound’s pharmacokinetic properties?
- Molecular Docking : Identify binding modes with target proteins (e.g., kinases) using software like AutoDock .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, bioavailability, and cytochrome P450 interactions .
Q. What are common by-products formed during synthesis, and how can they be minimized?
- By-Products : Hydrolysis products (e.g., ring-opened derivatives) or incomplete alkylation intermediates .
- Mitigation : Optimize reaction time/temperature, use anhydrous solvents, and employ scavengers (e.g., molecular sieves) to suppress side reactions .
Advanced Research Questions
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 9–12), and thermal (40–60°C) conditions. Monitor degradation via HPLC and LC-MS to identify degradation pathways .
- Kinetic Analysis : Calculate half-life (t1/2) and activation energy (Ea) using Arrhenius plots .
Q. What considerations are vital for scaling up synthesis from milligram to gram scale?
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce exothermic risks .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Data Contradiction Analysis Example
| Issue | Resolution Strategy | References |
|---|---|---|
| Discrepant NMR shifts | Compare experimental data with DFT-computed shifts; validate via X-ray crystallography. | |
| Low reproducibility in yield | Optimize using DoE; ensure strict control of solvent purity and catalyst activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
